1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Overview
Description
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O4. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of both nitro and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of 1-methylimidazole followed by carboxylation. One common method includes:
Nitration: 1-Methylimidazole is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Esters and amides.
Scientific Research Applications
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar in structure but with the nitro group at the 4-position.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Contains a hydroxymethyl group instead of a carboxylic acid group.
1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid: Similar but with the nitro group at the 2-position.
Uniqueness: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. Its combination of nitro and carboxylic acid groups makes it particularly useful in synthesizing derivatives with potential pharmaceutical applications .
Properties
IUPAC Name |
1-methyl-5-nitroimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-3(8(11)12)2-6-4(7)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWNYSWNWWBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576454 | |
Record name | 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-53-4 | |
Record name | 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.